molecular formula C17H16N4O3 B2356404 N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide CAS No. 922928-55-0

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2356404
CAS No.: 922928-55-0
M. Wt: 324.34
InChI Key: IRJFGAKIUCABDX-UHFFFAOYSA-N
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Description

“N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a diketone.

    Coupling Reactions: The isoxazole and pyridazine intermediates can be coupled through a series of reactions involving amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amides to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the isoxazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of “N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide” would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of “N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide” lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)14-7-8-17(23)21(19-14)10-16(22)18-15-9-12(2)24-20-15/h3-9H,10H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJFGAKIUCABDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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